KPC-2-IN-1 Boronic Acid Inhibitor: A Technical Guide for Drug Development Professionals
KPC-2-IN-1 Boronic Acid Inhibitor: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent β-Lactamase Inhibitor
The emergence of carbapenem-resistant Enterobacteriaceae, largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), presents a significant threat to global public health.[1][2][3][4] KPC enzymes, particularly KPC-2, are class A β-lactamases capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2][4][5][6][7] This has rendered many conventional antibiotic therapies ineffective, necessitating the development of novel β-lactamase inhibitors to restore the efficacy of existing drugs.[2][4][8] KPC-2-IN-1, a potent boronic acid-based inhibitor, has emerged as a promising candidate in this endeavor.[9] This technical guide provides a comprehensive overview of KPC-2-IN-1, including its biochemical properties, mechanism of action, and relevant experimental data and protocols to inform researchers, scientists, and drug development professionals.
Core Properties and Efficacy
KPC-2-IN-1 is a boronic acid derivative that demonstrates potent inhibitory activity against the KPC-2 β-lactamase.[9] Its efficacy is highlighted by a low inhibition constant (Ki), indicating a high affinity for the KPC-2 enzyme.[9]
Quantitative Inhibitory Data
The inhibitory potential of KPC-2-IN-1 and other relevant boronic acid inhibitors against KPC-2 is summarized in the table below.
| Compound | Type | Target Enzyme | Ki (μM) | IC50 (μM) | Reference |
| KPC-2-IN-1 | Boronic acid derivative | KPC-2 | 0.032 | - | [9] |
| S02030 | Boronic acid transition state analog | KPC-2 | - | 0.080 ± 0.002 | [10] |
| 3-Nitrophenyl boronic acid (3-NPBA) | Boronic acid compound | KPC-2 | 1.0 ± 0.1 (Km) | - | [5][11] |
| Penem 1 | Methylidene penem | KPC-2 | 0.06 ± 0.01 (Km) | - | [6] |
| Penem 2 | Methylidene penem | KPC-2 | 0.006 ± 0.001 (Km) | - | [6] |
Mechanism of Action: Covalent Inhibition
Boronic acid inhibitors, including KPC-2-IN-1, act as transition state analogs.[1][10] The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of the KPC-2 enzyme.[5][10][11][12] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, effectively blocking the enzyme's catalytic activity.[8][13] One of the boronic acid oxygens occupies the oxyanion hole, a critical feature for stabilizing the transition state.[1][5][10][11][12]
References
- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico identification and experimental validation of hits active against KPC-2 β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of KPC-2 β-lactamase in complex with 3-nitrophenyl boronic acid and the penam sulfone PSR-3-226. | Sigma-Aldrich [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
